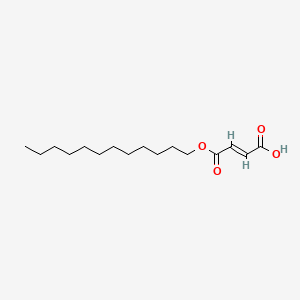
Dodecyl hydrogen fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl hydrogen fumarate is an organic compound with the chemical formula C₁₆H₂₈O₄. It is a white crystalline or powdery solid that is soluble in organic solvents. This compound is primarily used as a surfactant, dispersant, and wetting agent in various industrial applications, including paints, coatings, inks, and adhesives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecyl hydrogen fumarate is commonly synthesized through an esterification reaction between dodecyl alcohol and fumaric acid. The reaction typically occurs under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:
C12H25OH+HOOC-CH=CH-COOH→C12H25OOC-CH=CH-COOH+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This may include controlling the temperature, reaction time, and concentration of reactants. The esterification reaction is typically carried out in a batch or continuous process, followed by purification steps such as distillation or recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl hydrogen fumarate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form dodecyl fumarate.
Reduction: Reduction reactions can convert this compound to dodecyl succinate.
Substitution: It can participate in substitution reactions where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Dodecyl fumarate
Reduction: Dodecyl succinate
Substitution: Various substituted dodecyl fumarates, depending on the nucleophile used.
Applications De Recherche Scientifique
Applications in Material Science
Dodecyl hydrogen fumarate is utilized in the synthesis of polymers and surfactants. Its amphiphilic nature allows it to function effectively as a surfactant in formulations, enhancing the dispersion of hydrophobic materials in aqueous solutions.
Polymer Synthesis
- Polymerization Processes : this compound can be used as a monomer in the production of copolymers, which are valuable in creating materials with specific mechanical and thermal properties.
- Applications : These copolymers find uses in coatings, adhesives, and sealants due to their improved adhesion properties.
Pharmaceutical Applications
The compound's surfactant properties make it an attractive candidate for pharmaceutical formulations. It aids in the solubilization of poorly soluble drugs, enhancing bioavailability.
Drug Delivery Systems
- Nanoparticle Formulations : this compound can be incorporated into nanoparticle systems to improve drug delivery efficiency. Its ability to form micelles helps encapsulate hydrophobic drugs, facilitating their transport through biological membranes.
- Case Study : Research has shown that formulations containing this compound significantly enhance the solubility and stability of certain anticancer agents, leading to improved therapeutic outcomes.
Biochemical Applications
In biochemistry, this compound serves as a critical component in various assays and biochemical processes.
Cell Lysis
- The compound is effective in lysing cells during protein extraction processes. Its surfactant properties disrupt cell membranes, allowing for the release of intracellular proteins.
- Application Example : In studies involving membrane proteins, this compound has been used to solubilize proteins while maintaining their functional integrity for further analysis.
Comparative Analysis Table
| Application Area | Specific Use | Benefits |
|---|---|---|
| Material Science | Polymer synthesis | Improved mechanical properties |
| Pharmaceuticals | Drug delivery systems | Enhanced solubility and bioavailability |
| Biochemistry | Cell lysis | Efficient protein extraction |
Mécanisme D'action
The mechanism of action of dodecyl hydrogen fumarate primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better dispersion and wetting. This is achieved through the interaction of its hydrophobic dodecyl chain with hydrophobic surfaces and its hydrophilic fumarate group with aqueous environments. These interactions facilitate the formation of micelles and other structures that enhance the solubility and stability of various compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate: An anionic surfactant commonly used in cleaning and hygiene products.
Dodecyl benzene sulfonate: Another surfactant used in detergents and industrial applications.
Uniqueness
Dodecyl hydrogen fumarate is unique due to its specific ester structure, which provides distinct surfactant properties compared to other similar compounds. Its ability to form stable micelles and its compatibility with a wide range of organic solvents make it particularly valuable in industrial applications .
Propriétés
Numéro CAS |
2424-61-5 |
|---|---|
Formule moléculaire |
C16H28O4 |
Poids moléculaire |
284.39 g/mol |
Nom IUPAC |
(E)-4-dodecoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18/h12-13H,2-11,14H2,1H3,(H,17,18)/b13-12+ |
Clé InChI |
IIPCXIGUIPAGQB-OUKQBFOZSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)C=CC(=O)O |
SMILES isomérique |
CCCCCCCCCCCCOC(=O)/C=C/C(=O)O |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C=CC(=O)O |
Key on ui other cas no. |
10283-72-4 68584-36-1 2424-61-5 |
Description physique |
Liquid |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















